molecular formula C11H16O2 B12562126 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- CAS No. 211310-91-7

2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-

Cat. No.: B12562126
CAS No.: 211310-91-7
M. Wt: 180.24 g/mol
InChI Key: TUEPMAMJETWKGV-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is a heterocyclic organic compound that features a pyran ring fused with a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- typically involves the reaction of a suitable pyran derivative with an alkyne. One common method is the propargyl Claisen rearrangement, which involves the rearrangement of propargyl vinyl ethers under thermal conditions to form the desired pyran structure . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the rearrangement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, 2-(3-butynyloxy)tetrahydro-: This compound has a similar structure but with a different alkyne substituent.

    2H-Pyran, 2-(3-butynyloxy)tetrahydro-: Another similar compound with a different alkyne group.

Uniqueness

2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is unique due to its specific alkyne substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

211310-91-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-hex-5-en-3-ynoxyoxane

InChI

InChI=1S/C11H16O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,5-10H2

InChI Key

TUEPMAMJETWKGV-UHFFFAOYSA-N

Canonical SMILES

C=CC#CCCOC1CCCCO1

Origin of Product

United States

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